![molecular formula C30H33N5O5S B8210258 N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B8210258.png)
N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YH-53 is a synthetic organic compound known for its potent inhibitory effects on the main protease (3CL protease) of coronaviruses, including SARS-CoV and SARS-CoV-2 . This peptidomimetic compound is characterized by its unique benzothiazolyl ketone structure, which plays a crucial role in its inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YH-53 involves multiple steps, starting with the preparation of the benzothiazolyl ketone moiety. The key steps include:
Formation of Benzothiazole Ring: This is typically achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Ketone Formation: The benzothiazole intermediate is then reacted with an appropriate acylating agent to introduce the ketone functionality.
Peptidomimetic Synthesis: The final step involves coupling the benzothiazolyl ketone with a peptide-like structure to form the complete YH-53 molecule.
Industrial Production Methods: Industrial production of YH-53 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions: YH-53 primarily undergoes covalent inhibition reactions with the 3CL protease of coronaviruses. This involves the formation of a covalent bond between the benzothiazolyl ketone moiety of YH-53 and the active site cysteine residue of the protease .
Common Reagents and Conditions:
Reagents: Typical reagents include 2-aminothiophenol, aldehydes or ketones, acylating agents, and peptide coupling reagents.
Major Products: The major product of the reaction between YH-53 and the 3CL protease is a covalently modified protease enzyme, which is rendered inactive and unable to process viral polyproteins .
Scientific Research Applications
YH-53 has significant applications in scientific research, particularly in the fields of virology, medicinal chemistry, and drug development:
Medicinal Chemistry: It serves as a lead compound for the development of new antiviral drugs aimed at treating COVID-19 and other coronavirus-related diseases.
Drug Development: YH-53’s unique structure and potent activity make it a valuable candidate for further optimization and development into a therapeutic agent.
Mechanism of Action
YH-53 exerts its effects by covalently binding to the active site cysteine residue of the 3CL protease of coronaviruses. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby blocking viral replication . The benzothiazolyl ketone moiety of YH-53 is crucial for this covalent interaction, acting as a warhead that targets the active site of the protease .
Comparison with Similar Compounds
YH-53 is unique among 3CL protease inhibitors due to its benzothiazolyl ketone structure. Similar compounds include:
GC376: Another 3CL protease inhibitor with a different chemical structure but similar inhibitory activity.
PF-07321332: A protease inhibitor developed by Pfizer, also targeting the 3CL protease of SARS-CoV-2.
Compared to these compounds, YH-53 has shown potent inhibition with favorable pharmacokinetic properties, making it a promising candidate for further development.
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O5S/c1-16(2)13-22(34-29(39)23-15-18-19(32-23)8-6-9-24(18)40-3)28(38)33-21(14-17-11-12-31-27(17)37)26(36)30-35-20-7-4-5-10-25(20)41-30/h4-10,15-17,21-22,32H,11-14H2,1-3H3,(H,31,37)(H,33,38)(H,34,39)/t17-,21-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLLRCOZJMVOAE-HSQYWUDLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
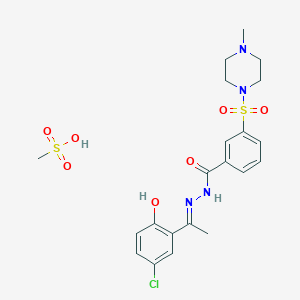
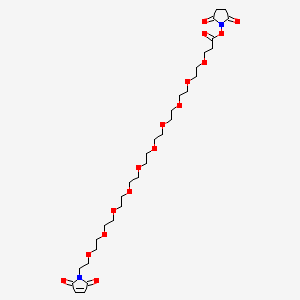
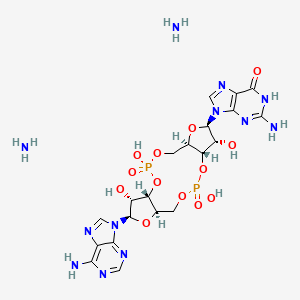
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B8210217.png)
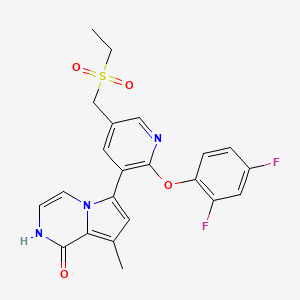
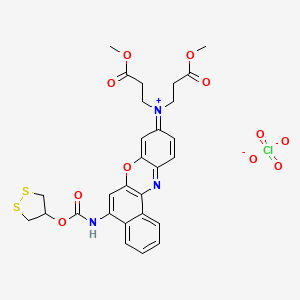
![2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B8210241.png)
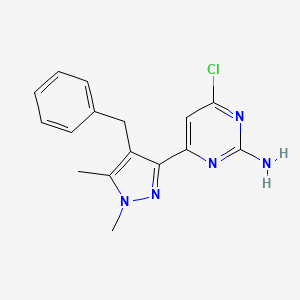
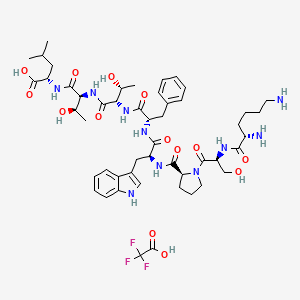
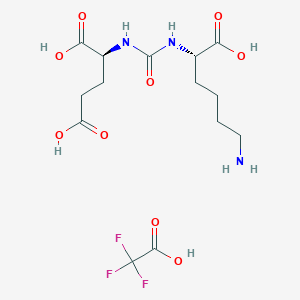
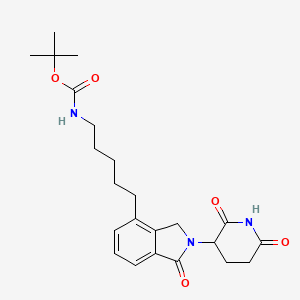
![methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B8210261.png)
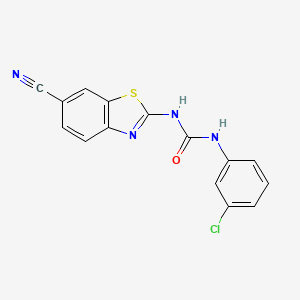
![(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8210274.png)
